![molecular formula C10H7BrClNO2 B051616 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone CAS No. 125328-76-9](/img/structure/B51616.png)
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone
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Overview
Description
“1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is a substrate for beta-galactosidase, which cleaves the glycosidic bond to give 5-bromo-4-chloro-3-hydroxy-1H-indole . It is also used to detect the activity of this enzyme in histochemistry and bacteriology .
Molecular Structure Analysis
The molecular formula of “1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone” is C10H7BrClNO2 . Further structural analysis was not found in the retrieved papers.Physical And Chemical Properties Analysis
The compound has a molecular weight of 288.53, a density of 1.77 g/cm3, and a boiling point of 423.2°C . Its melting point and MSDS are not available .Scientific Research Applications
Biologically Active Compounds
Indole derivatives, such as our compound of interest, have been used as biologically active compounds for the treatment of various health conditions. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
Substrate for Beta-Galactosidase
This compound is a substrate for the enzyme beta-galactosidase. When cleaved by the enzyme, it produces an intensely blue product, making it useful in histochemistry and bacteriology for detecting the activity of this enzyme .
Detection of Bacteria
The compound has been used as a chromogenic indicator for the detection of coliforms in culture media, as well as for the detection of E. coli in municipal water supplies and food products .
Esterase Substrate
5-Bromoindoxyl acetate has been used as an esterase substrate in histochemical studies of the nonspecific esterase of mouse epididymis and in the matrix of developing bovine enamel .
Detection of Phosphatidylcholine-Specific Phospholipase C
An efficient approach for the synthesis of 5-bromo-4-chloro-3-indoxyl choline phosphate, a synthetic enzyme substrate for detecting phosphatidylcholine-specific phospholipase C, has been reported .
Research on Indole Derivatives
The compound, being an indole derivative, is part of ongoing research into the synthesis of new indole derivatives. These derivatives are being studied for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This broad-spectrum binding ability makes indole derivatives valuable in the development of new therapeutic derivatives .
Mode of Action
One study suggests that a similar indoxyl compound suppresses the activation of fyn kinase in mast cells . This could potentially lead to a decrease in IgE-mediated allergic responses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The molecular weight of the compound is 28853 , which is within the optimal range for oral bioavailability in drug design
Action Environment
It is known that the compound should be stored at 0-8°c , suggesting that temperature could influence its stability
properties
IUPAC Name |
1-(5-bromo-4-chloro-3-hydroxyindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO2/c1-5(14)13-4-8(15)9-7(13)3-2-6(11)10(9)12/h2-4,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYKDYVAYNNRER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869711 |
Source
|
Record name | 1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-4-chloro-3-hydroxy-1H-indol-1-yl)ethanone | |
CAS RN |
125328-76-9 |
Source
|
Record name | 1H-Indol-3-ol, 1-acetyl-5-bromo-4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125328769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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